molecular formula C15H14O2 B2355410 4-(Benzyloxy)-3-methylbenzaldehyde CAS No. 158771-31-4

4-(Benzyloxy)-3-methylbenzaldehyde

Cat. No. B2355410
CAS RN: 158771-31-4
M. Wt: 226.275
InChI Key: LDNPRWUOYUBMMP-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-3-methoxybenzaldehyde” is likely a derivative of benzaldehyde, which is an aromatic compound. It probably has a benzene ring with a formyl group (CHO) and a benzyloxy group (C6H5O) attached . It’s also likely to have a methoxy group (CH3O) attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-3-methylbenzaldehyde” are not available, similar compounds are often synthesized through reactions like Friedel-Crafts acylation, nucleophilic substitution, and reduction .


Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-3-methoxybenzaldehyde” would likely include a benzene ring with attached formyl, benzyloxy, and methoxy groups .


Chemical Reactions Analysis

The reactivity of “4-(Benzyloxy)-3-methylbenzaldehyde” could be quite diverse, similar to other benzene derivatives. It might participate in various reactions, including oxidations, aminations, halogenations, and C–C-bond-formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-3-methylbenzaldehyde” would be influenced by its molecular structure. For instance, similar compounds exhibit good solubility, thermal stability, and mechanical properties.

Scientific Research Applications

Safety And Hazards

While specific safety data for “4-(Benzyloxy)-3-methylbenzaldehyde” is not available, similar compounds require adequate ventilation, personal protective equipment, and precautions to avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

3-methyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-9-14(10-16)7-8-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPRWUOYUBMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methylbenzaldehyde

CAS RN

158771-31-4
Record name 4-(benzyloxy)-3-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-methylbenzaldehyde (0.658 g), benzyl bromide (0.812 g) and potassium carbonate (1.0 g) in acetone (30 ml) was stirred and heated under reflux for 6 hours. The solvent was removed and the residues were partitioned between water and ethyl acetate. The aqueous phase was further extracted with ethyl acetate and the combined organic layers were washed with brine and dried. Removal of the solvent gave the title compound as a brown oil.
Quantity
0.658 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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